molecular formula C17H23N3O3 B1626276 Trp-Ile CAS No. 64339-42-0

Trp-Ile

Cat. No. B1626276
CAS RN: 64339-42-0
M. Wt: 317.4 g/mol
InChI Key: PITVQFJBUFDJDD-XEGUGMAKSA-N
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Description

“Trp-Ile” or Ile-Trp is a dipeptide formed from L-isoleucine and L-tryptophan residues . It’s a molecular entity capable of accepting a hydron from a donor (Bronsted acid) and can be an intermediate or product resulting from metabolism .


Synthesis Analysis

The synthesis of Trp-Ile involves complex metabolic pathways. For instance, the reverse genetic approach has uncovered indole synthase (INS) as the first enzyme in the tryptophan (trp)-independent pathway of IAA synthesis . The importance of INS was reevaluated suggesting it may interact with tryptophan synthase B (TSB) and therefore involved in the trp-dependent pathway .


Molecular Structure Analysis

Trp-Ile has a molecular formula of C17H23N3O3 . It’s a dipeptide formed from L-isoleucine and L-tryptophan residues . The structure of Trp-Ile is complex and unique, with each TRP subtype appearing to be endowed with a unique set of soluble domains that may confer diverse regulatory mechanisms .


Chemical Reactions Analysis

The activity of the Trp-Ile enzyme was determined by monitoring the synthesis of the antihypertensive agent dipeptide isoleucyl-tryptophan (Ile-Trp) from isoleucyl methyl ester (Ile-OMe) and tryptophan (Trp) . SmAEH had wide substrate specificity for acyl donors, such as Gly-OMe, β-Ala-OMe, Pro-OMe and Trp-OMe and Ile-OMe .


Physical And Chemical Properties Analysis

Tryptophan (Trp) is unique in terms of its physico-chemical properties. It is the largest coded amino acid in the natural series. Its side chain is indole, which is aromatic with a binuclear ring structure . All these specific physico-chemical properties make Trp unique in biological functions and localizations of proteins .

Scientific Research Applications

Photoreceptor Degeneration in Drosophila

  • Findings : A study by Hong et al. (2002) explored a mutation in the trp gene of Drosophila, leading to massive degeneration of photoreceptors. This mutation causes the TRP channel to become constitutively active due to a single amino acid change, specifically Phe-550 to Ile. This has significant implications for understanding photoreceptor functionality and diseases related to vision loss in Drosophila (Hong et al., 2002).

Application in Therapeutic Peptide Design

  • Insights : Tyagi et al. (2013) developed computational models for predicting and discovering novel anticancer peptides, highlighting the dominance of amino acids like Cys, Gly, Ile, Lys, and Trp in anticancer peptides. These findings are instrumental in guiding the design and discovery of new therapeutic peptides in cancer treatment (Tyagi et al., 2013).

ACE-inhibiting Peptides in Food Protein Hydrolysates

  • Research : Hippauf et al. (2016) conducted research on bioactive peptides such as Ile-Trp and their role as natural ACE (angiotensin-converting-enzyme) inhibitors. They developed a continuous process for the up-scaled enrichment of ACE-inhibiting peptides, showcasing the potential of these peptides in health and nutrition (Hippauf et al., 2016).

Effects on Ileum Contractility and Oxidant Status

  • Study Results : A study by Özer et al. (2006) examined the effects of systemic TRP treatment on ileum contractility and oxidant status in mice. Their findings indicated a relationship between increased oxidative stress and increased contractility in the ileal tissue, providing valuable insights into gastrointestinal functionality (Özer et al., 2006).

TRP Channels in Disease and Drug Discovery

  • Clinical Perspective : Kaneko and Szallasi (2014) discussed the role of TRP channels in various diseases and their potential as drug discovery targets. Understanding the functions and mutations of TRP channels can lead to novel therapeutic approaches for several diseases affecting the cardiovascular, renal, skeletal, and nervous systems (Kaneko & Szallasi, 2014).

Mechanism of Action

The mechanism of action of Trp-Ile is complex and involves various physiological functions. For instance, Trp-Ile metabolites are produced by the microbiota residing in barrier organs, notably the intestines, lungs, and skin . Endogenously produced Trp-Ile metabolites have been intensively studied because of their capacity to regulate the function of intestinal epithelial cells .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVQFJBUFDJDD-XEGUGMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982882
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trp-Ile

CAS RN

64339-42-0
Record name L-Tryptophyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64339-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tryptophylisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRYPTOPHYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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